7-(4-chlorobenzyl)-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-chlorobenzyl)-8-(hexylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines a purine core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorobenzyl)-8-(hexylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of a purine derivative with 4-chlorobenzyl chloride, followed by the introduction of a hexylthio group through a nucleophilic substitution reaction. The final step often includes methylation to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
7-(4-chlorobenzyl)-8-(hexylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and cobalt (II) complexes.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or sulfonates are used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
7-(4-chlorobenzyl)-8-(hexylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 7-(4-chlorobenzyl)-8-(hexylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating their activity. This can affect various biochemical pathways, leading to the desired therapeutic or material properties.
Comparison with Similar Compounds
Similar Compounds
- 7-benzyl-8-(hexylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 7-(4-methylbenzyl)-8-(hexylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 7-(4-chlorobenzyl)-8-(methylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
The uniqueness of 7-(4-chlorobenzyl)-8-(hexylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in various fields.
Properties
Molecular Formula |
C19H23ClN4O2S |
---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
7-[(4-chlorophenyl)methyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C19H23ClN4O2S/c1-3-4-5-6-11-27-19-21-16-15(17(25)22-18(26)23(16)2)24(19)12-13-7-9-14(20)10-8-13/h7-10H,3-6,11-12H2,1-2H3,(H,22,25,26) |
InChI Key |
KRTGBODFLXLTNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)NC(=O)N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.